molecular formula C15H19N3O2 B7106233 Cyclopropyl-[3-[4-[(dimethylamino)methyl]phenyl]-1,2,4-oxadiazol-5-yl]methanol

Cyclopropyl-[3-[4-[(dimethylamino)methyl]phenyl]-1,2,4-oxadiazol-5-yl]methanol

Cat. No.: B7106233
M. Wt: 273.33 g/mol
InChI Key: MXPIEWMPBOZEAG-UHFFFAOYSA-N
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Description

Cyclopropyl-[3-[4-[(dimethylamino)methyl]phenyl]-1,2,4-oxadiazol-5-yl]methanol is a complex organic compound that features a cyclopropyl group, a dimethylamino group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-[3-[4-[(dimethylamino)methyl]phenyl]-1,2,4-oxadiazol-5-yl]methanol typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethylamino Group: This step often involves the use of dimethylamine and a suitable activating agent.

    Attachment of the Cyclopropyl Group: This can be done through cyclopropanation reactions using reagents like diazomethane or cyclopropyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-[3-[4-[(dimethylamino)methyl]phenyl]-1,2,4-oxadiazol-5-yl]methanol can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Cyclopropyl-[3-[4-[(dimethylamino)methyl]phenyl]-1,2,4-oxadiazol-5-yl]methanol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials.

    Biological Studies: It can be used to study the interactions of small molecules with biological targets.

Mechanism of Action

The mechanism by which Cyclopropyl-[3-[4-[(dimethylamino)methyl]phenyl]-1,2,4-oxadiazol-5-yl]methanol exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites and modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl-[3-[4-[(methylamino)methyl]phenyl]-1,2,4-oxadiazol-5-yl]methanol
  • Cyclopropyl-[3-[4-[(ethylamino)methyl]phenyl]-1,2,4-oxadiazol-5-yl]methanol

Uniqueness

Cyclopropyl-[3-[4-[(dimethylamino)methyl]phenyl]-1,2,4-oxadiazol-5-yl]methanol is unique due to the presence of the dimethylamino group, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds that may have different substituents.

Properties

IUPAC Name

cyclopropyl-[3-[4-[(dimethylamino)methyl]phenyl]-1,2,4-oxadiazol-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-18(2)9-10-3-5-12(6-4-10)14-16-15(20-17-14)13(19)11-7-8-11/h3-6,11,13,19H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPIEWMPBOZEAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)C2=NOC(=N2)C(C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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